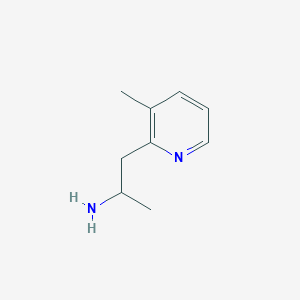
1-(3-甲基吡啶-2-基)丙烷-2-胺
描述
1-(3-Methylpyridin-2-yl)propan-2-amine is a chemical compound with the empirical formula C9H14N2. It has a molecular weight of 150.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 1-(3-Methylpyridin-2-yl)propan-2-amine isCC(N)Cc1ncccc1C . The InChI is 1S/C9H14N2/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6,10H2,1-2H3 .
科学研究应用
缓蚀
通过烷基化反应合成的叔胺对碳钢表现出有效的缓蚀作用。这些化合物,例如 1,3-二氨基丙醇-2 衍生物,通过在金属表面形成保护层作为阳极缓蚀剂,在缓蚀科学中显示出潜力(高、梁和王,2007)。
催化应用
含氮碘杂芳烃(包括 2-碘吡啶和 3-碘吡啶)的钯催化氨基羰基化已用于生产 N-取代烟酰胺和相关化合物。该方法对于合成具有潜在生物学重要性的化合物非常重要,突出了胺在化学合成中的多功能性(塔卡奇、雅卡布、佩茨和科拉尔,2007)。
有机金属化学
对低价氨基吡啶甲基铬配合物的研究揭示了合成具有独特电子结构的金属有机化合物的潜力。这些研究有助于我们了解金属-配体相互作用和新型金属有机配合物的合成(努尔、施瓦茨和肯普,2015)。
抗菌和抗真菌剂
通过与伯胺反应合成的吡唑衍生物因其抗肿瘤、抗真菌和抗菌特性而受到研究。这些化合物的结构和生物活性分析有助于开发新药(蒂蒂、梅萨利、阿尔库拉希、图扎尼、志贺、大汐、费图希、拉贾比、阿尔马尔基和本哈达,2020)。
无机化学
对由氨基吡啶配体稳定的三烷基钽配合物进行的研究提供了对无机化合物合成和结构表征的见解。这些发现对催化和材料科学有影响(努尔、克雷奇默和肯普,2006)。
安全和危害
生化分析
Biochemical Properties
1-(3-Methylpyridin-2-YL)propan-2-amine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For example, it may act as a substrate or inhibitor for certain enzymes, thereby affecting the overall metabolic flux. The nature of these interactions can vary, with some being reversible and others irreversible, depending on the specific enzyme and the conditions of the reaction .
Cellular Effects
The effects of 1-(3-Methylpyridin-2-YL)propan-2-amine on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, 1-(3-Methylpyridin-2-YL)propan-2-amine can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Methylpyridin-2-YL)propan-2-amine involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to changes in their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the site. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. These interactions can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methylpyridin-2-YL)propan-2-amine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to 1-(3-Methylpyridin-2-YL)propan-2-amine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(3-Methylpyridin-2-YL)propan-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-(3-Methylpyridin-2-YL)propan-2-amine can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
1-(3-Methylpyridin-2-YL)propan-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. It may be metabolized by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and the levels of certain metabolites within the cell. Understanding the metabolic pathways involving 1-(3-Methylpyridin-2-YL)propan-2-amine is crucial for elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(3-Methylpyridin-2-YL)propan-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 1-(3-Methylpyridin-2-YL)propan-2-amine can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 1-(3-Methylpyridin-2-YL)propan-2-amine is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be localized to the mitochondria, nucleus, or other organelles, depending on its functional role. The subcellular localization of 1-(3-Methylpyridin-2-YL)propan-2-amine can impact its activity and interactions with other biomolecules .
属性
IUPAC Name |
1-(3-methylpyridin-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUIIOHWZULYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586311 | |
| Record name | 1-(3-Methylpyridin-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91054-51-2 | |
| Record name | 1-(3-Methylpyridin-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



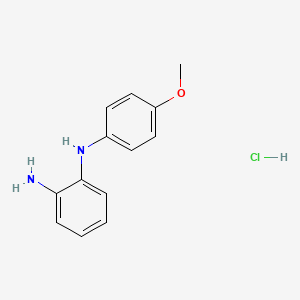


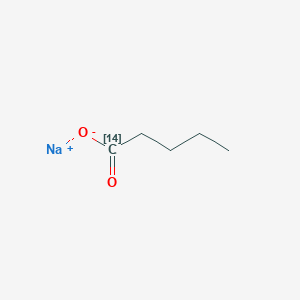
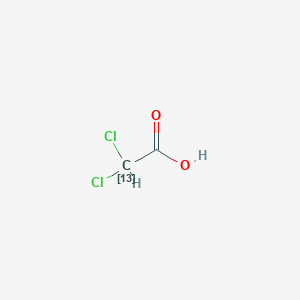


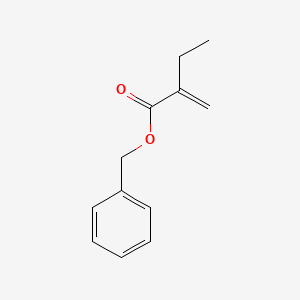

![4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine](/img/structure/B1627099.png)
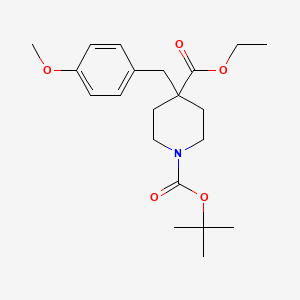
![[2,7-Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-9H-fluoren-9-yl]methyl carbonochloridate](/img/structure/B1627102.png)

